[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride
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Overview
Description
[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and multiple acetoxy groups. It is often used in research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride typically involves multiple steps, including the protection of hydroxyl groups, nucleophilic substitution, and acetylation. The starting materials often include a pyrimidine derivative and a protected sugar moiety. The reaction conditions usually require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrimidine ring or the acetoxy groups.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate: This compound shares a similar pyrimidine ring structure but differs in the substituents attached to the sugar moiety.
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide: Another related compound with a different functional group arrangement.
Uniqueness
[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride is unique due to its specific combination of acetoxy groups and the pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H20ClN3O8 |
---|---|
Molecular Weight |
405.79 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H/t10-,12-,13+,14-;/m1./s1 |
InChI Key |
DMDAYVSFFBNVOE-UCJNAMPQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl |
Origin of Product |
United States |
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